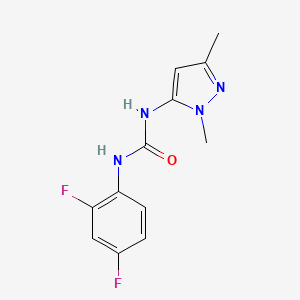
N-(2,4-difluorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-5-yl)urea, commonly known as DFP-10917, is a small molecule inhibitor that has shown promising results in cancer research. It belongs to the class of urea-based compounds and is known for its potent anti-cancer activity.
Mecanismo De Acción
DFP-10917 works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cancer cell proliferation. By inhibiting DHODH, DFP-10917 disrupts the pyrimidine synthesis pathway, leading to decreased DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
DFP-10917 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, DFP-10917 has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10917 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to be effective against a wide range of cancer cell lines. However, DFP-10917 has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on DFP-10917. One area of interest is the development of DFP-10917 analogs with improved solubility and potency. Another area of interest is the study of DFP-10917 in combination with other anti-cancer agents, to determine if it has synergistic effects. Finally, the mechanism of action of DFP-10917 needs to be further elucidated, to better understand its anti-cancer activity and optimize its use in cancer treatment.
Conclusion
DFP-10917 is a promising small molecule inhibitor that has shown potent anti-cancer activity. Its mechanism of action involves inhibition of the enzyme DHODH, leading to disruption of the pyrimidine synthesis pathway and decreased DNA synthesis and cell proliferation. DFP-10917 has been extensively studied in cancer research, and has shown promising results in preclinical studies. However, further research is needed to optimize its use in cancer treatment.
Métodos De Síntesis
The synthesis of DFP-10917 involves a three-step process. First, 2,4-difluoronitrobenzene is reacted with 1,3-dimethyl-1H-pyrazol-5-amine to form the intermediate 2,4-difluoro-N-(1,3-dimethyl-1H-pyrazol-5-yl)nitrobenzene. This is then reduced using sodium dithionite to form the corresponding amine. Finally, this amine is reacted with isocyanate to form DFP-10917.
Aplicaciones Científicas De Investigación
DFP-10917 has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. DFP-10917 has been studied in both in vitro and in vivo models, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,5-dimethylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O/c1-7-5-11(18(2)17-7)16-12(19)15-10-4-3-8(13)6-9(10)14/h3-6H,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQUDXHNBLSMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

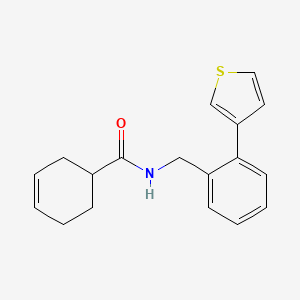
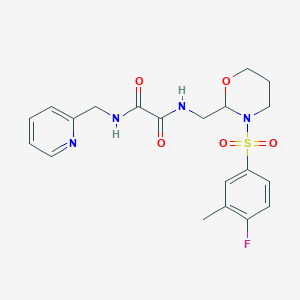
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one](/img/structure/B2620177.png)

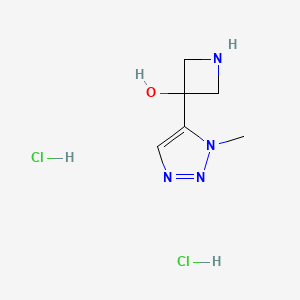
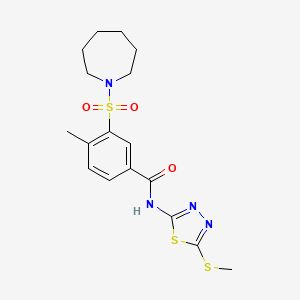
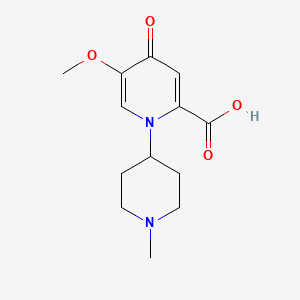
![methyl 3-ethyl-5-{[4-(2-furoyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2620188.png)
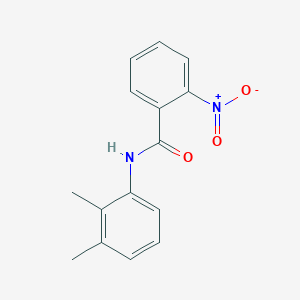
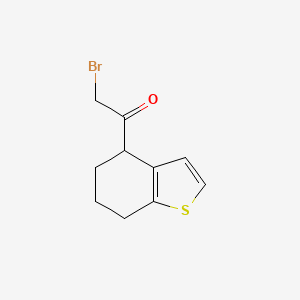
![methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2620192.png)

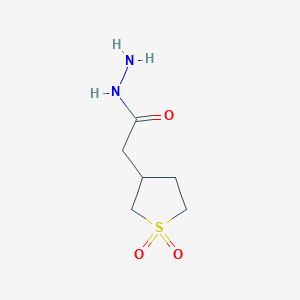
![4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide](/img/structure/B2620195.png)